5-isocyanato-1-methyl-1H-indole
Overview
Description
5-isocyanato-1-methyl-1H-indole is a derivative of indole and isocyanate . It is commonly used in the pharmaceutical industry as a building block for the synthesis of various biologically active compounds, including drugs and agrochemicals .
Molecular Structure Analysis
The molecular formula of 5-isocyanato-1-methyl-1H-indole is C10H8N2O . The InChI code is 1S/C10H8N2O/c1-12-5-4-8-6-9(11-7-13)2-3-10(8)12/h2-6H,1H3 .Physical And Chemical Properties Analysis
5-isocyanato-1-methyl-1H-indole is a powder with a melting point of 41-43°C . It has a molecular weight of 172.19 .Scientific Research Applications
Synthesis of Indole Derivatives
5-Isocyanato-1-methyl-1H-indole is commonly used in the pharmaceutical industry as a building block for the synthesis of various biologically active compounds . Indole derivatives are prevalent moieties present in selected alkaloids .
Treatment of Cancer Cells
Indole derivatives, including 5-isocyanato-1-methyl-1H-indole, have been used as biologically active compounds for the treatment of cancer cells . For example, Vinblastine, an indole alkaloid, is applied for the treatment of various kinds of cancer .
Treatment of Microbes
Indole derivatives have shown potential in the treatment of microbes . They have been used in the development of antimicrobial drugs .
Treatment of Disorders in the Human Body
Indole derivatives have been used in the treatment of different types of disorders in the human body . They have shown potential in the development of drugs for various diseases .
Antiviral Activity
Indole derivatives possess antiviral activity . They have been used in the development of antiviral agents .
Anti-inflammatory Activity
Indole derivatives have shown anti-inflammatory activity . They have been used in the development of anti-inflammatory drugs .
Antioxidant Activity
Indole derivatives possess antioxidant activity . They have been used in the development of antioxidant drugs .
Antidiabetic Activity
Indole derivatives have shown antidiabetic activity . They have been used in the development of antidiabetic drugs .
Safety and Hazards
5-isocyanato-1-methyl-1H-indole is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
5-Isocyanato-1-methyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been associated with a broad spectrum of biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that lead to their biological effects . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The action of 5-isocyanato-1-methyl-1H-indole may be influenced by various environmental factors. For instance, the vibrational characteristics of similar compounds have been shown to be affected by the solvent used, which can induce a local electric field affecting certain properties of the compound .
properties
IUPAC Name |
5-isocyanato-1-methylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-12-5-4-8-6-9(11-7-13)2-3-10(8)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQRMCJCROUHOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640205 | |
Record name | 5-Isocyanato-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
884507-16-8 | |
Record name | 5-Isocyanato-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-isocyanato-1-methyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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